molecular formula C10H17F3N2O2S B12240731 1-(Pyrrolidine-1-sulfonyl)-4-(trifluoromethyl)piperidine

1-(Pyrrolidine-1-sulfonyl)-4-(trifluoromethyl)piperidine

Cat. No.: B12240731
M. Wt: 286.32 g/mol
InChI Key: YHLNBRJWNVWKHZ-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-1-sulfonyl)-4-(trifluoromethyl)piperidine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a pyrrolidine-1-sulfonyl group and a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(Pyrrolidine-1-sulfonyl)-4-(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperidine with pyrrolidine-1-sulfonyl chloride under basic conditions to form the sulfonylated intermediate. This intermediate is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Pyrrolidine-1-sulfonyl)-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Pyrrolidine-1-sulfonyl)-4-(trifluoromethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrrolidine-1-sulfonyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. Pathways involved may include modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

1-(Pyrrolidine-1-sulfonyl)-4-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the sulfonyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H17F3N2O2S

Molecular Weight

286.32 g/mol

IUPAC Name

1-pyrrolidin-1-ylsulfonyl-4-(trifluoromethyl)piperidine

InChI

InChI=1S/C10H17F3N2O2S/c11-10(12,13)9-3-7-15(8-4-9)18(16,17)14-5-1-2-6-14/h9H,1-8H2

InChI Key

YHLNBRJWNVWKHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(F)(F)F

Origin of Product

United States

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